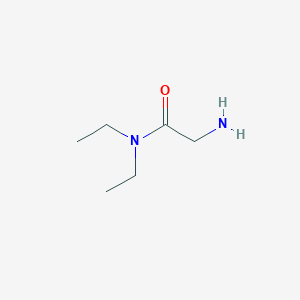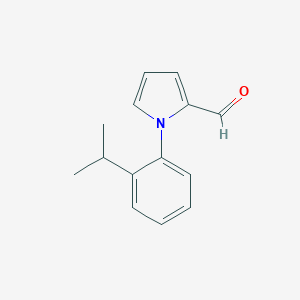
1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IPP and has a molecular formula of C13H13NO. The synthesis of this compound has been achieved through various methods, and its mechanism of action and physiological effects have also been investigated.
Scientific Research Applications
Species-Specific Metabolism and Toxicity
Research on cyclamen aldehyde, a compound with a structure somewhat related to the query, indicates species-specific metabolism leading to male rat reprotoxicity. This study provides insight into the metabolic pathways and the potential impact on human health, suggesting a need for further investigation into similar compounds' metabolic fates and their relevance to toxicity in different species (Natsch et al., 2021).
Conjugated Polymers and Electronic Devices
The development of π-conjugated organic donor–acceptor type polymers, incorporating diketopyrrolopyrrole (DPP)-based polymers and related chromophores, shows significant promise for electronic device applications. Research in this field could hint at the potential utility of compounds like 1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde in creating high-performance materials for electronics (Deng et al., 2019).
Food Processing and Safety
Studies on the formation and fate of processing-related food toxicants, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), explore the complex interactions between different food components during processing. This research highlights the importance of understanding the chemical transformations of various compounds in food safety and quality (Zamora & Hidalgo, 2015).
Supramolecular Chemistry
Research on supramolecular capsules derived from calixpyrrole scaffolds showcases the utility of specific chemical structures in constructing complex molecular architectures with potential applications in drug delivery, sensing, and material science. Such studies may provide a foundation for exploring the applications of structurally complex aldehydes in creating novel supramolecular systems (Ballester, 2011).
Organic Synthesis and Chemical Reactivity
Investigations into organophosphorus azoles incorporating phosphorus atoms highlight the intricate reactivity and potential applications of heterocyclic compounds in synthesizing novel materials and pharmaceuticals. This suggests avenues for research into the synthesis and application of complex organic compounds, including aldehydes with specific functional groups (Larina, 2023).
properties
IUPAC Name |
1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(2)13-7-3-4-8-14(13)15-9-5-6-12(15)10-16/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZQZGBFTFSLMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396200 |
Source


|
| Record name | 1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-isopropylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-02-5 |
Source


|
| Record name | 1-[2-(1-Methylethyl)phenyl]-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383136-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-propan-2-ylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

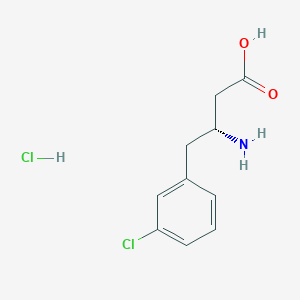

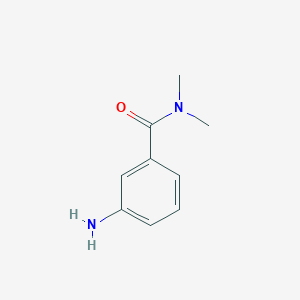
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
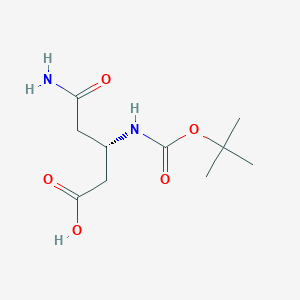
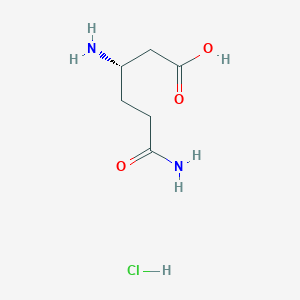

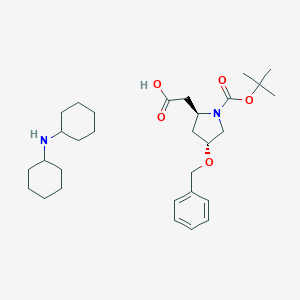
![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
